molecular formula C15H19Cl2NO3 B5654986 (3S*,4S*)-1-(3,5-dichloro-4-methylbenzoyl)-4-isopropoxy-3-pyrrolidinol

(3S*,4S*)-1-(3,5-dichloro-4-methylbenzoyl)-4-isopropoxy-3-pyrrolidinol

Cat. No. B5654986
M. Wt: 332.2 g/mol
InChI Key: RLPNULGBOZSWLW-KBPBESRZSA-N
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Description

The compound "(3S*,4S*)-1-(3,5-dichloro-4-methylbenzoyl)-4-isopropoxy-3-pyrrolidinol" represents a complex chemical structure that may be involved in a variety of chemical reactions and possess unique physical and chemical properties. The research on similar compounds involves exploring their synthesis, structure, and potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

Research on related compounds emphasizes innovative synthesis methods, including multicomponent reactions and the use of specific catalysts or conditions to achieve high yields and selectivity. For instance, the development of novel four-component reactions for efficient preparation of complex derivatives highlights the ongoing advancements in synthetic chemistry techniques (Ebrahim Soleimani & Mohsen Zainali, 2011).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods play a crucial role in determining the molecular structures of chemical compounds, revealing their conformation and intermolecular interactions. These studies provide detailed insights into the geometric arrangement of atoms within a molecule and the influence of different substituents on its overall structure (Dimitris Tzimopoulos et al., 2010).

Chemical Reactions and Properties

Chemical properties of similar compounds are explored through their reactivity in various chemical reactions, including cycloadditions, condensations, and multicomponent reactions. These studies shed light on the compounds' functional group transformations, reaction mechanisms, and potential for creating novel chemical entities (D. I. Antonov et al., 2021).

properties

IUPAC Name

(3,5-dichloro-4-methylphenyl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c1-8(2)21-14-7-18(6-13(14)19)15(20)10-4-11(16)9(3)12(17)5-10/h4-5,8,13-14,19H,6-7H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPNULGBOZSWLW-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CC(C(C2)OC(C)C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2C[C@@H]([C@H](C2)OC(C)C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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